molecular formula C26H43NO7 B15192049 Iloprost tromethamine CAS No. 697225-02-8

Iloprost tromethamine

Cat. No.: B15192049
CAS No.: 697225-02-8
M. Wt: 481.6 g/mol
InChI Key: KZSSWXACMCYLBM-RMWNCEGRSA-N
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Description

Iloprost tromethamine is a synthetic analog of prostacyclin (PGI2), an endogenous prostanoid primarily produced in the vascular endothelium. It is used to treat conditions such as pulmonary arterial hypertension (PAH) and frostbite. This compound is known for its potent vasodilatory and anti-thrombotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Iloprost tromethamine is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthesis typically involves the use of various reagents and catalysts to achieve the desired stereochemistry and functional groups .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Iloprost tromethamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, this compound .

Scientific Research Applications

Iloprost tromethamine has a wide range of scientific research applications:

Mechanism of Action

Iloprost tromethamine exerts its effects by mimicking the biological actions of prostacyclin. It binds to prostacyclin receptors on the surface of vascular endothelial cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in vasodilation and inhibition of platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iloprost tromethamine is unique due to its stability and potency compared to other prostacyclin analogs. It has a balanced ratio of diastereoisomers, which contributes to its effectiveness in clinical applications .

Properties

CAS No.

697225-02-8

Molecular Formula

C26H43NO7

Molecular Weight

481.6 g/mol

IUPAC Name

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol

InChI

InChI=1S/C22H32O4.C4H11NO3/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24;5-4(1-6,2-7)3-8/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26);6-8H,1-3,5H2/b11-10+,16-8+;/t15?,17-,18+,19-,20+,21+;/m0./s1

InChI Key

KZSSWXACMCYLBM-RMWNCEGRSA-N

Isomeric SMILES

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O.C(C(CO)(CO)N)O

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O.C(C(CO)(CO)N)O

Origin of Product

United States

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